Cas no 2230806-90-1 (4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride)
![4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride structure](https://ja.kuujia.com/scimg/cas/2230806-90-1x500.png)
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-6474494
- 2230806-90-1
- 4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride
- 4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride
- 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride
-
- インチ: 1S/C14H13NO2.ClH/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
- InChIKey: UDTRCWCNGPSBDV-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1C=CC(=CC=1)C1C=CC=CC=1CN)=O
計算された属性
- せいみつぶんしりょう: 263.0713064g/mol
- どういたいしつりょう: 263.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6474494-0.25g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 0.25g |
$466.0 | 2025-03-15 | |
Enamine | EN300-6474494-0.1g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
Enamine | EN300-6474494-0.05g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
Enamine | EN300-6474494-0.5g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 0.5g |
$735.0 | 2025-03-15 | |
Enamine | EN300-6474494-5.0g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-15 | |
Enamine | EN300-6474494-10.0g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
Enamine | EN300-6474494-2.5g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-15 | |
Enamine | EN300-6474494-1.0g |
4-[2-(aminomethyl)phenyl]benzoic acid hydrochloride |
2230806-90-1 | 95.0% | 1.0g |
$943.0 | 2025-03-15 |
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochlorideに関する追加情報
Introduction to 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride (CAS No. 2230806-90-1)
4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride, with the chemical formula C₁₃H₁₃NO₂·HCl, is a compound of significant interest in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 2230806-90-1, has garnered attention due to its potential applications in various biological and chemical processes. The structure of this molecule, featuring a benzoic acid core substituted with an amino methyl group at the para position of a phenyl ring, suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation.
The benzoic acid moiety is well-known for its role in the synthesis of various pharmacologically active compounds. Its aromatic ring provides a stable framework for further functionalization, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its solubility and bioavailability. The presence of the amino methyl group at the para position of the phenyl ring introduces a secondary amine functionality, which can be further modified or utilized in the development of more complex molecules.
In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic applications. The compound 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride has been studied for its potential role in modulating various biological pathways. For instance, preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of inflammatory diseases and other disorders.
The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for use in pharmaceutical formulations. This form is particularly useful in aqueous solutions, where it can be easily dissolved and administered. The improved solubility also facilitates its use in drug delivery systems, allowing for more efficient absorption and distribution within the body.
One of the most exciting aspects of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride is its potential as a scaffold for drug design. The combination of the benzoic acid and amino methyl groups provides multiple sites for chemical modification, enabling researchers to tailor the properties of the molecule to specific needs. This flexibility has led to several innovative approaches in medicinal chemistry, where this compound has been used as a starting point for developing new drugs with enhanced efficacy and reduced side effects.
Recent advancements in computational chemistry have also contributed to the understanding of this compound's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies have identified key residues on target proteins that are likely to be involved in binding, allowing researchers to optimize the compound's structure for better binding affinity and selectivity.
The pharmacokinetic properties of 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride are another area of active research. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic stability. These properties make it an attractive candidate for further development into a therapeutic agent. Additionally, its low toxicity profile suggests that it may be well-tolerated by patients, reducing the risk of adverse effects.
In conclusion, 4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride (CAS No. 2230806-90-1) is a promising compound with significant potential in pharmaceutical research. Its unique structure and favorable pharmacokinetic properties make it an excellent candidate for further investigation and development. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of novel therapeutic agents.
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